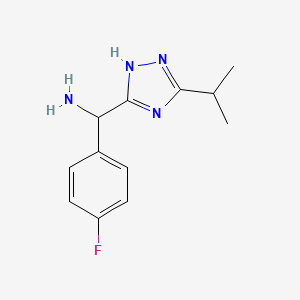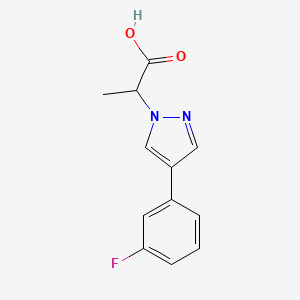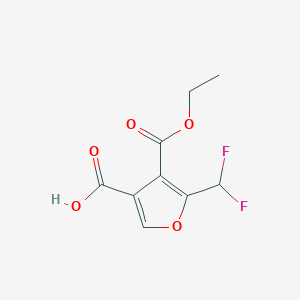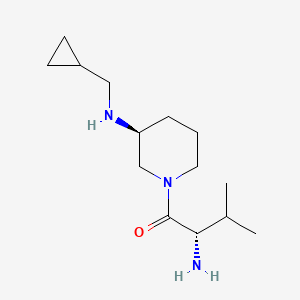
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique est un composé organique synthétique appartenant à la classe des dérivés de triazole. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d’azote. Ce composé spécifique se caractérise par la présence d’un groupe éthyle, d’un groupe méthoxy et d’un groupe méthylphényle liés au cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique implique généralement un processus en plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé en utilisant la réaction de cycloaddition dipolaire 1,3 de Huisgen entre un azide et un alcyne. Dans ce cas, le précurseur azide est l’azide de 4-méthoxy-2-méthylphényle et le précurseur alcyne est le propiolate d’éthyle.
Carboxylation : L’intermédiaire triazole obtenu est ensuite soumis à une carboxylation pour introduire le groupe acide carboxylique en position 4 du cycle triazole. Ceci peut être réalisé en utilisant du dioxyde de carbone en présence d’une base appropriée, telle que le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclut l’utilisation de réacteurs à écoulement continu pour la cycloaddition de Huisgen et des techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de triazole réduits.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur le cycle aromatique ou le cycle triazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) sont employés dans des conditions appropriées.
Principaux produits formés
Oxydation : Dérivés de triazole hydroxylés.
Réduction : Dérivés de triazole réduits.
Substitution : Dérivés de triazole substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
L’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique présente plusieurs applications en recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Science des matériaux : Il est exploré pour une utilisation dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés structurelles uniques.
Études biologiques : Le composé est utilisé dans les tests biochimiques pour étudier l’inhibition enzymatique et les interactions protéine-ligand.
Applications industrielles : Il est utilisé dans la synthèse de produits chimiques et d’intermédiaires de spécialité pour divers procédés industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, modulant leur activité.
Voies impliquées : Il peut inhiber ou activer des voies biochimiques, conduisant à des effets thérapeutiques tels que l’activité antimicrobienne ou anticancéreuse.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide 1,2,3-triazole-4-carboxylique : Ces composés partagent la structure de base du triazole mais diffèrent par les substituants liés au cycle.
Dérivés de benzotriazole : Ces composés ont un cycle benzénique fusionné au cycle triazole, offrant des propriétés chimiques différentes.
Unicité
L’acide 5-éthyl-1-(4-méthoxy-2-méthylphényl)-1H-1,2,3-triazole-4-carboxylique est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe éthyle, d’un groupe méthoxy et d’un groupe méthylphényle en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18) |
Clé InChI |
WVUZKRAVRHJMOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)




![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)


![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)



